molecular formula C12H15BrClN B2451343 3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride CAS No. 2470440-94-7

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride

Cat. No. B2451343
CAS RN: 2470440-94-7
M. Wt: 288.61
InChI Key: UDUNTAULTKPGCE-UHFFFAOYSA-N
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Description

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride, also known as BPCA, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. BPCA is a cyclopropane-containing azetidine derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • 3-[1-(4-Bromophenyl)cyclopropyl]azetidine hydrochloride and similar compounds have been utilized in the synthesis of novel organic structures, particularly in medicinal chemistry. For instance, research by (Laurent, Cérésiat, & Marchand‐Brynaert, 2006) describes the synthesis of carbapenem precursors, a class of antibiotics, from components including cyclopropyl methyl ketone and benzhydrylamine.

Advances in Cycloaddition Reactions

  • The compound has also played a role in advancing cycloaddition reactions. A study by (Zhang et al., 2014) demonstrates a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, leading to the synthesis of highly functionalized triazinines and azetidines.

Exploration in Functionalized Azetidines

  • Research has explored the synthesis of functionalized azetidines using related compounds. (Stankovic et al., 2013; 2014) demonstrated the use of 3-bromo-3-ethylazetidines for preparing various functionalized azetidines, contributing to the diversity of synthetic organic chemistry.

Stereoselective Synthesis in Pharmaceutical Chemistry

  • The stereoselective synthesis of cis-3,4-disubstituted piperidines through the transformation of azetidines is another significant application. Research by (Mollet et al., 2011) highlights this, providing an alternative approach in the preparation of valuable templates in medicinal chemistry.

Exploration in Isostere Design

  • The design and synthesis of isosteres in drug discovery have also employed azetidine derivatives. A study by (Feskov et al., 2019) presents the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, showcasing their potential utility as building blocks for lead optimization programs in drug discovery.

Role in Understanding Reaction Mechanisms

  • Understanding reaction mechanisms such as cycloreversion has also been an area of application. (Andreu et al., 2008) studied the cycloreversion of azetidines via oxidative electron transfer, providing insights into the mechanistic aspects of organic reactions.

properties

IUPAC Name

3-[1-(4-bromophenyl)cyclopropyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)12(5-6-12)10-7-14-8-10;/h1-4,10,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTAULTKPGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CNC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride

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